molecular formula C19H18N2O2Se B562368 1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione CAS No. 1185143-93-4

1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione

Cat. No.: B562368
CAS No.: 1185143-93-4
M. Wt: 385.336
InChI Key: IAJPFDYWPZACHY-UHFFFAOYSA-N
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Description

1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione is a

Biological Activity

1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione (CAS No. 1185143-93-4) is a compound that has garnered interest due to its potential biological activities. This compound belongs to the class of imidazole derivatives, which are known for a wide range of pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

  • Chemical Formula : C₁₉H₁₈N₂O₂Se
  • Molecular Weight : 385.32 g/mol
  • PubChem CID : 45038945

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its therapeutic potential.

Antitumor Activity

Recent studies indicate that imidazole derivatives exhibit significant antitumor properties. For example:

  • A study demonstrated that compounds with imidazole moieties can induce apoptosis in cancer cell lines by targeting tubulin polymerization and disrupting the cell cycle at the G2/M phase .
  • The specific compound under discussion has shown promise in inhibiting growth in various cancer cell lines, suggesting a potential role as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. For instance:

  • Jain et al. reported on synthesized imidazole derivatives that exhibited considerable antibacterial activity against Staphylococcus aureus and Escherichia coli. The evaluation was conducted using standard methods such as the cylinder wells diffusion method .
  • The compound's structure suggests it may share similar mechanisms of action with other known antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cells
AntibacterialInhibition of bacterial growth
Anti-inflammatoryPotential reduction in inflammatory markers

The proposed mechanism of action for this compound involves:

  • Tubulin Binding : Similar to other imidazole derivatives, it may bind to tubulin and inhibit its polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Compounds containing selenium have been shown to induce oxidative stress in target cells, which can lead to cell death.

Properties

IUPAC Name

1,3-dibenzyl-6,6a-dihydro-3aH-selenopheno[3,4-d]imidazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2Se/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJPFDYWPZACHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661904
Record name 1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185143-93-4
Record name 1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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